3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20123679
InChI: InChI=1S/C19H17BrN4O3/c1-2-27-18-9-12(3-8-17(18)25)11-21-24-19(26)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+
SMILES:
Molecular Formula: C19H17BrN4O3
Molecular Weight: 429.3 g/mol

3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC20123679

Molecular Formula: C19H17BrN4O3

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C19H17BrN4O3
Molecular Weight 429.3 g/mol
IUPAC Name 3-(4-bromophenyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C19H17BrN4O3/c1-2-27-18-9-12(3-8-17(18)25)11-21-24-19(26)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+
Standard InChI Key RDAHPVRSYJSRPP-SRZZPIQSSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Structure and Functional Groups

The compound features a pyrazole ring substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a hydrazide-carbohydrazide group. The N'-position of the hydrazide is connected via an (E)-configured Schiff base to a 3-ethoxy-4-hydroxyphenyl group. Key structural elements include:

  • Bromophenyl substituent: Enhances electron-withdrawing effects and contributes to molecular lipophilicity.

  • Ethoxy-hydroxyphenyl moiety: Facilitates hydrogen bonding and modulates solubility.

  • Hydrazone linkage: Critical for reactivity and biological interactions.

The Smiles notation for the compound is CCOc1cccc(/C=N/NC(c2cc(c3ccc(cc3)[Br])n[nH]2)=O)c1O , while its InChIKey is ZCIDCRALQKOJBD-UHFFFAOYSA-N .

PropertyValueSource
Molecular FormulaC₁₉H₁₇BrN₄O₃
Molecular Weight429.27 g/mol
logP5.0275
logD (pH 7.4)5.0261
Hydrogen Bond Acceptors6
Hydrogen Bond Donors3

Comparative Structural Analysis

The compound’s structure is distinct from related pyrazole derivatives due to its bromophenyl-hydrazide combination. Table 2 contrasts its features with analogous compounds:

CompoundStructural FeaturesKey Differences
3-(4-Bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazidePyrazole + 4-bromophenyl + ethoxy-hydroxyphenyl hydrazoneBromophenyl substituent enhances lipophilicity
3-(4-Propoxyphenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazidePyrazole + 4-propoxyphenyl + ethoxy-hydroxyphenyl hydrazoneLarger alkoxy group reduces solubility
3-(5-Chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazidePyrazole + chlorothiophene + ethoxy-hydroxyphenyl hydrazoneThiophene ring alters electronic properties

Synthesis and Optimization

Synthetic Route

The synthesis involves a two-step condensation reaction:

  • Formation of the pyrazole-carbohydrazide core: 4-Bromophenylacetic acid derivatives are cyclized with hydrazine to form the pyrazole ring.

  • Schiff base formation: The hydrazide reacts with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions to form the hydrazone linkage.

Reaction conditions (e.g., solvent choice, temperature) critically influence yield and stereoselectivity. Ethanol or methanol under reflux for 4–6 hours is typical, with yields reported up to 78% .

Purification and Characterization

Post-synthesis purification employs recrystallization or column chromatography. Key analytical techniques include:

  • NMR spectroscopy: Confirms proton environments and stereochemistry .

  • Mass spectrometry: Validates molecular weight (e.g., m/z = 429.27) .

Biological and Pharmacological Profile

Anticancer Activity

The compound demonstrates cytotoxic effects against cancer cell lines, attributed to:

  • Enzyme inhibition: Targets kinases or proteases critical for cell proliferation.

  • Apoptosis induction: Activation of pro-apoptotic pathways (e.g., caspase-3).

Cell LineIC₅₀ (μM)MechanismSource
MCF-7 (Breast)12.3Caspase-3 activation
HeLa (Cervical)18.7Mitochondrial membrane disruption

Mechanism of Action

Interactions with biological targets involve:

  • Hydrogen bonding: Ethoxy-hydroxyphenyl groups bind to enzyme active sites.

  • π-π Stacking: Pyrazole ring engages with aromatic residues in proteins.

Applications and Future Directions

Challenges and Research Gaps

  • In vivo efficacy: Limited data on pharmacokinetics and toxicity .

  • Stereoselectivity: (E)-configuration stability under physiological conditions requires validation.

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